N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Description
N-Benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a triazinoindole-based acetamide derivative synthesized via condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (derived from isatin and thiosemicarbazide) with chloro N-benzylacetamide intermediates . Its structure features a benzyl-substituted acetamide moiety linked to the sulfur atom of the triazinoindole core, which is critical for its pharmacological properties. The compound has been evaluated for antimicrobial, antidepressant, and anticonvulsant activities, showing promising results in preclinical studies .
Properties
IUPAC Name |
N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-15(19-10-12-6-2-1-3-7-12)11-25-18-21-17-16(22-23-18)13-8-4-5-9-14(13)20-17/h1-9H,10-11H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMFCNDNWAVPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420860 | |
| Record name | STK192081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189686-00-8 | |
| Record name | STK192081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through a ring-fusion strategy, often involving the reaction of appropriate indole derivatives with triazine precursors under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide as an antimicrobial agent. Research indicates that compounds featuring the triazine and indole moieties exhibit significant antibacterial and antifungal activities.
-
Antibacterial Activity :
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
- Comparative studies suggest that derivatives of this compound may outperform standard antibiotics in certain cases.
- Antifungal Activity :
Anticancer Applications
The anticancer potential of this compound is another area of active research.
- Mechanism of Action :
- Potency :
Antiviral Applications
Emerging research points towards the antiviral potential of this compound, particularly against viral infections such as SARS-CoV-2.
- Inhibitory Effects :
- A study indicated that related compounds within the same chemical framework exhibited inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp), with IC50 values comparable to Remdesivir .
- This suggests that this compound may serve as a lead compound for developing antiviral therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its ability to chelate iron ions. By binding to ferrous ions, the compound can inhibit the availability of iron, which is essential for the proliferation of cancer cells . This leads to cell cycle arrest and apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can be contextualized by comparing it to structurally related triazinoindole derivatives. Key analogs and their biological activities are summarized below:
Antimicrobial Activity
- Electron-Withdrawing Groups : Chloro- and bromo-substituted derivatives (e.g., 4-Cl, 4-Br) exhibit lower MIC values (6.25–12.5 µg/mL) than the benzyl analog (12.5–25 µg/mL), attributed to enhanced membrane disruption via halogen electronegativity .
- Heterocyclic Moieties : Thiadiazole-containing analogs (e.g., CAS 421583-67-7) show superior broad-spectrum antimicrobial activity (MIC: 3.12–6.25 µg/mL) due to synergistic interactions with bacterial enzymes .
- Benzyl vs. Phenoxy: Bulky phenoxy groups improve lipid solubility but reduce antimicrobial potency compared to smaller substituents like halogens .
Antidepressant Activity
- Benzyl Group: The benzyl derivative reduces immobility time by 45% in the forced swim test (FST), comparable to fluoxetine, likely due to enhanced serotonin/norepinephrine reuptake inhibition .
- QSAR Insights: Hydrophobic substituents (e.g., phenoxy) improve blood-brain barrier penetration, while electron-donating groups (e.g., methyl) correlate with lower activity .
Anticonvulsant Activity
- Bromo Substitution : The 4-Br analog shows 75% protection in maximal electroshock (MES) tests, outperforming the benzyl derivative (60%), possibly due to enhanced GABAergic modulation .
- Pyridinyl vs. Benzyl : Pyridinyl substituents (e.g., 4-methylpyridin-2-yl) reduce anticonvulsant efficacy, suggesting steric hindrance at receptor sites .
Physicochemical Properties
- Molecular Weight & Solubility : The benzyl derivative (MW: 461.63) has lower aqueous solubility than smaller analogs (e.g., 4-Cl: MW 398.87), impacting bioavailability .
Key Research Findings and Limitations
Structural Flexibility: The triazinoindole core allows diverse substitutions, enabling optimization for specific targets (e.g., thiadiazole for antimicrobials, halogens for anticonvulsants) .
Trade-offs : Bromo substitution enhances anticonvulsant activity but reduces solubility, while benzyl groups balance CNS activity with moderate antimicrobial effects .
Gaps in Data: Limited in vivo pharmacokinetic studies and toxicity profiles (e.g., hepatotoxicity of halogenated analogs) require further investigation .
Biological Activity
Overview
N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound belonging to the class of triazinoindole derivatives. Its unique structural characteristics contribute to various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅N₅OS
- Molecular Weight : 329.41 g/mol
- CAS Number : 956625-30-2
Synthesis
The synthesis of this compound involves several steps:
- Formation of Triazinoindole Core : The core is synthesized from 3-(3-butenylthio) and 3-prenylthio derivatives via halogenation reactions.
- Benzyl Group Introduction : This is achieved through nucleophilic substitution using benzyl halides.
- Final Acetamide Formation : The intermediate reacts with acetamide derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various synthesized compounds, it was found that many exhibited minimum inhibitory concentration (MIC) values lower than those of standard drugs used in testing. This suggests a potent antimicrobial effect against various bacterial strains .
| Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| N-benzyl compound | < 10 | 20 |
| Standard Drug | - | 20 |
Antidepressant and Anticonvulsant Activities
In addition to its antimicrobial properties, this compound has shown promise in antidepressant and anticonvulsant activities. Preliminary results indicated that some derivatives displayed significant effects in animal models when tested against established standards .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HT-29 (colon cancer), A431 (skin cancer)
- Inhibition Concentration (IC50) : Less than that of doxorubicin in certain tests.
The mechanism appears to involve modulation of specific signaling pathways associated with cancer cell growth .
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors can alter cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Effects : A series of compounds were synthesized and tested for their MIC values against various pathogens. The results indicated promising antimicrobial efficacy compared to established drugs.
- Antidepressant Activity Assessment : In animal models, compounds similar to N-benzyl derivatives showed significant reductions in depressive behaviors when administered at specific dosages .
- Anticancer Evaluation : In vitro studies demonstrated that the compound inhibited growth in multiple cancer cell lines with varying degrees of potency .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence reaction efficiency?
The synthesis typically involves condensation of thiosemicarbazide derivatives with functionalized indole precursors. A key route includes:
- Step 1 : Condensation of isatin with thiosemicarbazide to form the triazinoindole-thiol scaffold .
- Step 2 : Reaction with chloroacetamide derivatives to introduce the sulfanylacetamide moiety . Critical parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (60–80°C), and reaction time (6–12 hours). Incomplete purification can lead to byproducts, necessitating column chromatography (petroleum ether/EtOAc mixtures) .
Q. Which analytical techniques confirm structural integrity and purity?
Standard protocols include:
- 1H/13C NMR : To verify substituent positioning and aromaticity .
- LC-MS : For molecular weight validation (e.g., m/z ~458.6 g/mol for derivatives) .
- Elemental Analysis : To confirm stoichiometric purity (>95%) . X-ray crystallography is recommended for resolving ambiguous NOE correlations in fused-ring systems .
Q. How should researchers design preliminary biological screening assays?
Prioritize multi-target profiling:
- Antimicrobial : Broth microdilution assays (MIC values against S. aureus and E. coli) .
- CNS Activity : Forced swim (antidepressant) and pentylenetetrazole-induced seizure (anticonvulsant) models .
- Enzyme Inhibition : Spectrophotometric assays for aldose reductase (ALR2) or UPF1 ATPase activity .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity when introducing diverse N-benzyl substituents?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol intermediates .
- Catalysis : Additives like triethylamine improve reaction rates in SN2 displacements .
- Purification : Gradient elution (hexane → EtOAc) resolves regioisomers, achieving >90% purity . Table: Yield variations with substituents (from ):
| Substituent | Yield (%) | Purity (%) |
|---|---|---|
| -NO₂ | 62 | 88 |
| -OCH₃ | 78 | 92 |
| -CF₃ | 55 | 85 |
Q. How can structure-activity relationship (SAR) studies enhance target specificity?
- Electron-Withdrawing Groups : -NO₂ or -CF₃ at the phenyl ring enhance ALR2 inhibition (IC₅₀: 0.8–1.2 µM) but reduce selectivity over ALR1 .
- Hydrophobic Substituents : N-Benzyl groups with alkyl chains improve blood-brain barrier penetration for CNS targets .
- Heterocyclic Modifications : Thiadiazole or oxadiazole rings increase antimicrobial potency (MIC: 4–8 µg/mL) .
Q. What computational approaches validate molecular targets and binding mechanisms?
- Docking Studies : Use AutoDock Vina to model interactions with UPF1’s ATP-binding pocket (ΔG ≈ -9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand stability in ALR2’s active site (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate logP values (2.1–3.8) with anticonvulsant ED₅₀ values .
Q. How do researchers address selectivity challenges between homologous enzyme isoforms?
- Mutagenesis Assays : Replace ALR1 residues (e.g., Trp219) with ALR2 counterparts to identify selectivity determinants .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in UPF1-overexpressing cell lines .
- Co-crystallization : Resolve binding modes with ALR2 (PDB: 1PWM) to guide substituent design .
Q. What methodologies resolve contradictions between in vitro bioactivity and cellular efficacy?
- Permeability Assays : Caco-2 monolayers assess passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
- Metabolic Stability : Liver microsome studies identify rapid glucuronidation (t₁/₂ < 15 min) as a key limitation .
- Proteomics : SILAC-based quantification of UPF1 degradation in response to treatment .
Q. What catalytic systems improve regioselectivity in heterocyclic ring formation?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side products .
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances thiolate reactivity in biphasic systems .
- Enzyme Mimetics : Pd/C (5% wt) promotes selective C–S bond formation in triazinoindole scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
